molecular formula C18H15N3O2S B2971631 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034210-36-9

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2971631
CAS No.: 2034210-36-9
M. Wt: 337.4
InChI Key: BKIZBTVEYRFLMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves several methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols can be catalyzed by indium (III) halides to afford benzo[b]furans .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a planar conjugated backbone . The smaller oxygen atom in furan results in negligible torsion, as determined by density functional theory .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans . This reaction features a high substrate scope and is insensitive to air .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, one derivative was found to be a brown solid with a melting point of 123–135 °C . Its 1H NMR spectrum in DMSO-d6 showed various peaks, indicating the presence of different types of protons .

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated methodologies for synthesizing benzofuran and thiadiazole derivatives through reactions involving various precursors and conditions. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by conversion into thiadiazoles, indicates a broader interest in benzofuran derivatives for their chemical reactivity and potential applications in creating new compounds with significant properties (А. Aleksandrov & М. М. El’chaninov, 2017).

Spectroscopic and Biological Studies

The creation of novel heterocyclic compounds involving furan and thiadiazole frameworks has been explored, with benzamide derivatives showing promising antibacterial and antifungal activities. This line of research underscores the potential of benzofuran and thiadiazole derivatives in developing new antimicrobial agents (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Anticancer Activity

A novel series of benzofuran derivatives have been synthesized, displaying promising anticancer activity against various human tumor cell lines. This suggests the significant therapeutic potential of benzofuran derivatives in oncology (A. Abdel-Aziem, 2017). Additionally, microwave-assisted synthesis of thiadiazole and benzamide derivatives has led to compounds with notable anticancer efficacy, further highlighting the importance of these chemical frameworks in developing anticancer therapies (S. Tiwari et al., 2017).

Fluorescent Properties

The synthesis and characterization of silver(I) complexes with new thiadiazole ligands have been explored for their strong fluorescent properties, indicating potential applications in materials science for imaging and sensing (S. Demir et al., 2019).

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)19-18(22)13-6-7-15-16(10-13)21-24-20-15/h2-7,9-11H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIZBTVEYRFLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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